molecular formula C15H12ClNO2 B1668582 Carprofen CAS No. 53716-49-7

Carprofen

Cat. No.: B1668582
CAS No.: 53716-49-7
M. Wt: 273.71 g/mol
InChI Key: PUXBGTOOZJQSKH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

This compound’s mode of action is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . It’s important to note that the specificity of this compound for COX-2 varies from species to species .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. Prostaglandins are synthesized by the cyclooxygenase enzymes, COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

This compound exhibits high protein binding and has an elimination half-life of approximately 8 hours in dogs . After a single subcutaneous injection of 20 mg/kg this compound, maximum plasma concentrations of 133.4 ± 11.3 µg/ml were observed after 1 hour . Oral self-administration of this compound (25 mg/kg/24 h) resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 µg/ml .

Result of Action

This compound’s action results in the reduction of inflammation and pain, making it an effective treatment for conditions such as osteoarthritis . In addition, this compound has been found to inhibit mycobacterial drug efflux mechanisms, restrict mycobacterial biofilm growth, and disrupt membrane potential in Mycobacterium tuberculosis .

Action Environment

Increased activity in warmer months may lead to more pronounced symptoms of wear and tear in arthritic joints, necessitating a reevaluation of pain management strategies .

Biochemical Analysis

Biochemical Properties

Carprofen interacts with cyclooxygenase enzymes, specifically COX-1 and COX-2 . Its specificity for COX-2 varies from species to species . This compound reduces inflammation by inhibiting these enzymes . It has also been shown to inhibit the release of several prostaglandins in two inflammatory cell systems .

Cellular Effects

This compound has modulatory effects on both humoral and cellular immune responses . It inhibits the production of osteoclast-activating factor (OAF), PGE 1, and PGE 2, indicating its role in modulating inflammatory reactions .

Molecular Mechanism

The mechanism of action of this compound, like other NSAIDs, is associated with the inhibition of cyclooxygenase activity . The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It’s used for the relief of pain and inflammation associated with osteoarthritis and for the control of postoperative pain associated with soft tissue and orthopedic surgeries in dogs

Metabolic Pathways

This compound is metabolized by conjugation and oxidation in rats and dogs . In cattle, metabolism is slow with the parent compound being the major metabolite in liver, kidney, and fat . In horses, the metabolic pathway also involves conjugation and oxidation .

Transport and Distribution

This compound is highly protein-bound to plasma proteins (greater than 99% in cattle and horses) . It’s eliminated in the dog primarily by biotransformation in the liver followed by rapid excretion of the resulting metabolites in the feces (70–80%) and urine (10–20%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carprofen can be synthesized starting from cyclohexanone . The synthetic process involves several steps, including the formation of intermediates that eventually lead to the final product. One common method involves the reaction of cyclohexanone with various reagents under controlled conditions to produce this compound and its derivatives .

Industrial Production Methods: Industrial production of this compound typically follows optimized synthetic routes to ensure high yield and purity. The process involves the use of specific catalysts and reaction conditions to facilitate the efficient conversion of starting materials into this compound .

Properties

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045871
Record name Carprofen
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Molecular Weight

273.71 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carprofen
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Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble at 25 °C, 3.79e-03 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

The mechanism of action of carprofen, like that of other NSAIDs, is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. In an in vitro study using canine cell cultures, carprofen demonstrated selective inhibition of COX-2 versus COX-1.
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CAS No.

53716-49-7
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Melting Point

195-199, 197.5 °C
Record name Carprofen
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Record name Carprofen
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 247 g. of (6-chloro-2-carbazolyl)-methyl-malonic acid diethyl ester, 1.9 liters of glacial acetic acid and 1.9 liters of 6 N hydrochloric acid is heated under reflux overnight with stirring and the resulting black solution is cooled to room temperature. The solid formed is removed by filtration, washed with acetic acid/water (1:1) and water and then dried. The 192 g. of crude 6-chloro-α-methyl-carbazole-2-acetic acid obtained are dissolved in 1.2 liters of 1 N potassium hydroxide, the solution is extracted with four 300 ml. portions of diethyl ether and acidified by the addition of 100 ml. of concentrated hydrochloric acid while cooling in an ice-bath under nitrogen. The mixture is stirred for 15 minutes, the precipitated solid is removed by filtration, washed with water and dried. 167.7 G. of product are obtained. The last purification is carried out by crystallization from 4.7 liters of boiling 1,2-dichloroethane with 8.0 g. of active carbon. The solution is cooled overnight, the crystals are removed by filtration, washed with dichloroethane and dried. There are obtained 103.8 g. (57.3% of theory) of almost white 6-chloro-α-methyl-carbazole-2-acetic acid having a melting point of 198.5°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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